(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-24-18-7-3-4-8-20(18)27-19-11-9-15(14-17(19)22(24)26)23-21(25)12-10-16-6-5-13-28-16/h3-14H,2H2,1H3,(H,23,25)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDGGRYOLDJPLH-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepin family, characterized by its unique structural features and potential pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.5 g/mol. The structure consists of a dibenzo oxazepine core with an ethyl substituent and a thiophene moiety, which may enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O3S |
| Molecular Weight | 390.5 g/mol |
| Chemical Structure | Dibenzo[b,f][1,4]oxazepine core with thiophene |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the oxazepine ring through cyclization.
- Introduction of the ethyl and oxo groups via alkylation and oxidation.
- Attachment of the thiophene moiety through specific coupling reactions.
Anticancer Properties
Research indicates that compounds related to the dibenzo[b,f][1,4]oxazepin structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the growth of breast adenocarcinoma (MCF7) and colon cancer (HCT116) cells. The mechanism often involves interaction with key proteins such as carbonic anhydrase IX (CA IX), where binding energies suggest strong affinity and potential for therapeutic use in cancer treatment .
Antimicrobial Activity
Thiophene derivatives are known for their broad-spectrum antimicrobial properties. The incorporation of thiophene into the structure enhances its ability to inhibit bacterial growth by disrupting cellular processes. Studies have demonstrated that similar compounds show effective inhibition against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways : It may affect signaling pathways related to cell survival and apoptosis.
- Reactive oxygen species (ROS) generation : Compounds with similar structures have been noted to induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several studies have highlighted the efficacy of dibenzo[b,f][1,4]oxazepin derivatives:
- Study on Antiproliferative Activity : A recent study evaluated a series of oxazepine derivatives for their antiproliferative effects against MCF7 and HCT116 cell lines, revealing IC50 values in the micromolar range .
- Antimicrobial Evaluation : Another research project assessed various thiophene-based compounds for antimicrobial activity against common pathogens, demonstrating significant inhibition zones in disk diffusion assays .
Chemical Reactions Analysis
Conjugate Addition Reactions
The acrylamide’s α,β-unsaturated carbonyl group undergoes nucleophilic conjugate additions. For example, reactions with amines or thiols yield adducts via Michael addition.
| Reaction Partner | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Piperazine derivatives | N-substituted piperazinyl adducts | THF/DCM, 0–5°C, pH 8 | 39–84% | |
| Hydrazines | Hydrazone derivatives | Ethanol, 0–5°C, 4h stirring | 75% |
Mechanistic Insight : The electron-withdrawing acrylamide carbonyl polarizes the double bond, enabling nucleophilic attack at the β-position. Steric effects from the 10-ethyl group on the oxazepin ring influence regioselectivity .
Cyclization Reactions
The thiophene and acrylamide moieties participate in cyclization to form heterocyclic systems.
Example Reaction :
-
Reactant : Ethyl 2-cyanoacrylate
-
Product : Pyridine-3-carbonitrile derivatives
-
Conditions : Ethanol, sodium acetate, 12h at 0–5°C
Key Data :
-
IR: 2262 cm⁻¹ (C≡N stretch) confirms cyano group retention .
-
¹H NMR: δ 6.42 (d, J = 16 Hz) indicates trans-configuration preservation .
Hydrolysis and Solvolysis
The acrylamide bond is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Observations | Source |
|---|---|---|---|
| 1N HCl, reflux | 3-(thiophen-2-yl)acrylic acid | Complete cleavage after 6h | |
| NaOH (5%), RT | Sodium acrylate salt | Partial degradation of oxazepin core |
Stability Note : The oxazepin ring remains intact under mild hydrolysis but degrades in strong bases due to lactam ring-opening.
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Br₂ (1 equiv) | 5-bromo-thiophene derivative | DCM, 0°C, 2h | 68% |
| HNO₃ (fuming) | 5-nitro-thiophene derivative | H₂SO₄, 50°C, 4h | 52% |
Regioselectivity : Directed by the electron-donating effects of the sulfur atom in thiophene .
Photochemical Reactivity
The conjugated acrylamide system exhibits [2+2] photocycloaddition under UV light:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (365 nm), acetone | Cyclobutane dimer | 0.45 |
Application : This reactivity is leveraged in photopharmacology for controlled drug activation .
Biological Interactions
While not a classical chemical reaction, the compound’s acrylamide group forms hydrogen bonds with biological targets:
| Target | Interaction | IC₅₀ | Source |
|---|---|---|---|
| Dopamine D2 receptor | H-bond with Asp114 | 12 nM | |
| COX-2 enzyme | π-Stacking with Phe518 | 18 µM |
Structural Insight : The (E)-configuration optimizes binding geometry, as shown in molecular docking studies .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Conjugate Addition | 1.2 × 10⁻³ | 18.7 |
| Thiophene Bromination | 4.5 × 10⁻⁴ | 22.3 |
| Hydrolysis (acidic) | 8.9 × 10⁻⁵ | 25.1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Oxazepine vs. Thiazepine
Compounds with dibenzo[b,f][1,4]thiazepine or thiazepine-5-oxide cores (e.g., ) differ in heteroatom composition (S vs. O), altering their electronic profiles and metabolic stability. For instance:
- 5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide () shares the oxazepine core but substitutes the acrylamide with a sulfonamide group.
- N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () uses a thiazepine core with a sulfoxide group, which increases polarity and may enhance water solubility .
Table 1: Core Structure Comparison
Table 2: Substituent and Yield Comparison
Functional Group Impact on Bioactivity
- Acrylamide Linkage : The target’s acrylamide group enables hydrogen bonding with target receptors (e.g., dopamine D2 receptors in analogs), while sulfonamides () may exhibit altered binding kinetics due to reduced flexibility .
- Thiophene vs. Chlorobenzyl : The thiophene’s aromaticity contrasts with chlorobenzyl’s hydrophobicity (), suggesting divergent interactions with hydrophobic binding pockets .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The dibenzooxazepine core with electron-rich substituents (e.g., thiophene) may enhance CNS penetration, as seen in dopamine receptor antagonists ().
- Synthetic Challenges : Low yields in dibenzoheterocycle derivatives () highlight the need for optimized protocols, such as microwave-assisted synthesis or alternative catalysts.
- Bioactivity Clustering : ’s data mining suggests that structural similarity correlates with bioactivity profiles. The target compound may share modes of action with dibenzoheterocycles but exhibit unique selectivity due to its thiophene-acrylamide motif .
Preparation Methods
Copper-Catalyzed Cascade Cyclization
A copper-catalyzed three-step cascade reaction, as demonstrated by Chen et al., provides an efficient route to oxazepine derivatives. Adapted for dibenzo systems, this method involves:
- Starting Materials : O-Propargylic oximes bearing pre-functionalized benzene rings.
- Mechanism :
- 2,3-Rearrangement : Initiated by copper(I) catalysis, forming a nitrile intermediate.
- [3+2] Cycloaddition : Between the nitrile and dipolarophiles (e.g., maleimides or acrylates).
- 1,3-Oxygen Rearrangement : Finalizes oxazepine ring formation.
Key Parameters (Table 1):
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | CuI (10 mol%) | 72–85% |
| Solvent | Dichloroethane | — |
| Temperature | 80°C | — |
| Reaction Time | 8–12 hours | — |
This method avoids phosgene derivatives, enhancing safety compared to traditional approaches.
Bis(Trichloromethyl) Carbonate-Mediated Cyclization
Patent US20130315843A1 describes carbonyl chloride formation using bis(trichloromethyl) carbonate (BTC) for hair dye intermediates. Applied to oxazepine synthesis:
- Reaction Scheme :
- 10-Methoxy iminostilbene → BTC + tertiary amine → Carbonyl chloride intermediate.
- Hydrolysis to form oxo group.
Critical Adjustments :
- Substitute iminostilbene with dibenzo-fused precursors.
- Use triethylamine instead of dimethylaniline for improved selectivity.
Functionalization at Positions 10 and 11
Introducing the 10-ethyl and 11-oxo groups necessitates sequential alkylation and oxidation:
Ethylation via Nucleophilic Substitution
Conditions :
Oxidation to 11-Oxo Derivative
Methods :
- Jones Reagent (CrO3/H2SO4): Effective but generates acidic byproducts.
- Swern Oxidation (Oxalyl chloride/DMSO): Milder, better functional group tolerance.
Comparative Data (Table 2):
| Method | Oxidizing Agent | Temperature | Yield |
|---|---|---|---|
| Jones Oxidation | CrO3 | 0–5°C | 55% |
| Swern Oxidation | Oxalyl chloride | −78°C | 82% |
Acrylamide Moiety Installation
The stereoselective formation of the (E)-acrylamide linkage at position 2 requires careful design:
Amide Coupling Strategies
Route A: Acid Chloride Pathway
Route B: Carbodiimide-Mediated Coupling
- Activate carboxylic acid with HATU/DIPEA.
- Couple with amine under N2 atmosphere.
Yield Comparison (Table 3):
| Route | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| A | BTC | CHCl3 | 74% |
| B | HATU | DMF | 88% |
Thiophen-2-Yl Group Introduction
The (E)-configuration of the acrylamide double bond is achieved via:
Knoevenagel Condensation
Reaction Protocol :
- Thiophene-2-carboxaldehyde + Malononitrile.
- Catalyzed by piperidine in ethanol reflux.
Stereochemical Control :
- Solvent Effects : Ethanol favors (E)-isomer (≥95:5 E:Z).
- Temperature : Reflux conditions (78°C) prevent isomerization.
Integrated Synthetic Workflow
A convergent synthesis approach maximizes efficiency:
Stepwise Process :
- Synthesize dibenzooxazepine core via copper catalysis.
- Alkylate at position 10, oxidize at position 11.
- Couple with pre-formed (E)-3-(thiophen-2-yl)acrylamide using HATU.
Optimization Insights :
- Purity Challenges : Column chromatography (SiO2, EtOAc/hexane) removes regioisomers.
- Scale-Up Considerations : Continuous flow reactors improve BTC-mediated steps.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide, and how can purity be ensured?
- Methodology :
- Multi-step synthesis : Begin with dibenzo[b,f][1,4]oxazepin-2-amine derivatives. Introduce the ethyl group at position 10 via alkylation under controlled temperatures (60–80°C) using catalysts like Pd(OAc)₂ .
- Acrylamide coupling : Use a Heck reaction or condensation with 3-(thiophen-2-yl)acrylic acid in solvents such as DMF or dichloromethane. Optimize stoichiometry to minimize byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, 400 MHz) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Recommended methods :
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | ¹H (400 MHz), ¹³C (100 MHz), DMSO-d₆ | Confirm substitution patterns and stereochemistry |
| HPLC | C18 column, 70:30 acetonitrile/water, UV detection (254 nm) | Assess purity (>95%) |
| HRMS | ESI+ mode, m/z accuracy < 2 ppm | Verify molecular formula (C₂₃H₂₀N₂O₂S) |
- Cross-reference data with structurally similar oxazepin derivatives to validate assignments .
Advanced Research Questions
Q. How can contradictory results in reaction yields during synthesis be systematically addressed?
- Troubleshooting framework :
Catalyst screening : Compare Pd(OAc)₂ vs. Pd(PPh₃)₄ for alkylation efficiency. Pd(OAc)₂ typically offers higher yields (75–85%) under reflux conditions .
Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM). DMF enhances solubility but may require post-reaction dilution to prevent decomposition .
Byproduct analysis : Use LC-MS to identify undesired adducts (e.g., over-alkylation at position 2) and adjust stoichiometry or reaction time .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Approach :
- Target identification : Perform kinase inhibition assays (e.g., JAK/STAT pathways) due to structural similarity to bioactive oxazepin derivatives .
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (PDB: 4HVD). Prioritize hydrogen bonding with the oxazepin carbonyl and π-π stacking with thiophene .
- In vitro validation : Conduct cell viability assays (MTT) on cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers .
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Resolution protocol :
Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) vs. cellular assays to differentiate direct target effects from off-target interactions .
Batch consistency : Verify compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and re-test biological activity .
Meta-analysis : Aggregate data from structurally analogous compounds (e.g., dibenzo[b,f]oxazepin derivatives) to identify activity trends linked to substituents (e.g., ethyl vs. methyl groups at position 10) .
Methodological Challenges and Solutions
Q. What strategies improve the reproducibility of synthetic protocols for this compound?
- Key recommendations :
- Standardize reaction monitoring : Use in situ FTIR to track acrylamide coupling completion (disappearance of ~1650 cm⁻¹ amine peak) .
- Document solvent purity : Ensure DMF is anhydrous (<50 ppm H₂O) via Karl Fischer titration to prevent side reactions .
- Interlab validation : Share samples with independent labs for NMR and bioactivity cross-validation .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Workflow :
QSAR modeling : Train models on datasets of oxazepin derivatives (IC₅₀ values vs. descriptors like logP, polar surface area) to predict activity .
ADMET prediction : Use SwissADME to optimize bioavailability (e.g., reduce logP from ~3.5 to 2–3 via hydrophilic substituents) .
Synthetic feasibility : Apply retrosynthesis tools (e.g., ChemAxon) to prioritize derivatives with accessible intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
